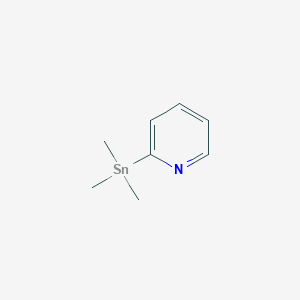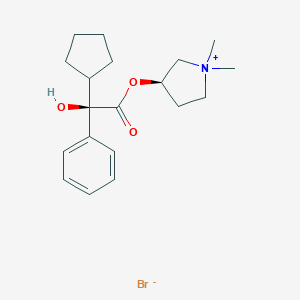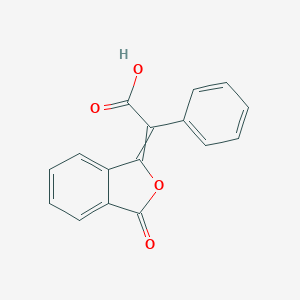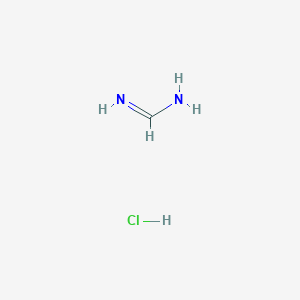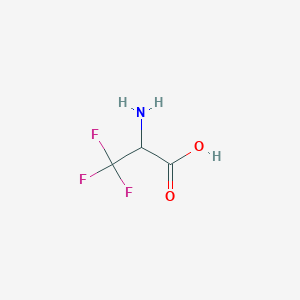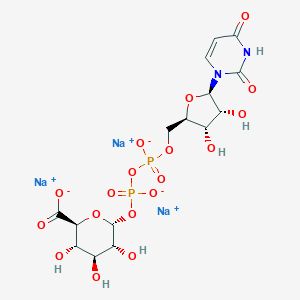
Uridine 5'-diphosphoglucuronic acid trisodium salt
Descripción general
Descripción
Synthesis Analysis
UDPGA can be synthesized through enzymatic pathways involving the oxidation of UDP-glucose. Honjo et al. (1960) detailed the chemical synthesis of UDPGA from uridine 5'-phosphoramidate and α-glucuronic acid 1-phosphate, showcasing the potential for laboratory production of this critical biochemical (Honjo et al., 1960).
Molecular Structure Analysis
UDPGA's molecular structure includes a uridine moiety linked to a diphosphoglucuronic acid. This structure plays a pivotal role in its function as a glucuronyl donor in enzymatic reactions, contributing to its solubility and reactivity with various substrates. The specific arrangement of its phosphate groups and the glucuronic acid moiety dictates its interaction with UDP-glucuronosyltransferase enzymes.
Chemical Reactions and Properties
UDPGA is involved in conjugation reactions facilitated by UDP-glucuronosyltransferases, which transfer the glucuronic acid component of UDPGA to a wide range of substrates, including hormones, bilirubin, and drugs, enhancing their solubility and excretion. This process is crucial for the detoxification and metabolism of endogenous and exogenous compounds (Meech & Mackenzie, 1997).
Aplicaciones Científicas De Investigación
Metabolomics and Proteomics Research
- Summary of Application : UDPGA is used in metabolomics and proteomics research . Metabolomics is the large-scale study of small molecules, commonly known as metabolites, within cells, biofluids, tissues, or organisms. Proteomics is the large-scale study of proteomes, which are sets of proteins produced in an organism, system, or biological context.
Enzymatic Preparation of β-glucuronides
- Summary of Application : UDPGA is used as a reactant in the enzymatic preparation of β-glucuronides . β-glucuronides are compounds that are formed when glucuronic acid is attached to a substrate molecule via a glycosidic bond. This process, known as glucuronidation, is a major pathway for the detoxification and elimination of a wide variety of endogenous and exogenous compounds in the body.
Polysaccharide Biosynthesis
- Summary of Application : UDPGA is a nucleoside diphosphate sugar which serves as a source of glucuronic acid for polysaccharide biosynthesis . Polysaccharides are complex carbohydrates that play critical roles in various biological functions, including energy storage and structural support.
Glycoconjugate Formation
- Summary of Application : UDPGA is a critical precursor for essential glycoconjugates across biological kingdoms, ranging from mammalian glycosaminoglycans and plant cell wall polysaccharides to bacterial capsule glycoglycerolipids .
Optimization of Incubation Assay
- Summary of Application : UDPGA has been used in the optimization of incubation assays . These assays are often used in biological research to measure the activity of enzymes, the effectiveness of drugs, or the presence of specific biomolecules.
Glucuronidation Assay
Direcciones Futuras
Uridine 5’-diphosphoglucuronic acid trisodium salt is a critical precursor for essential glycoconjugates across biological kingdoms, ranging from mammalian glycosaminoglycans and plant cell wall polysaccharides to bacterial capsule glycoglycerolipids . This suggests that it has potential applications in various fields of biological research.
Relevant Papers Uridine 5’-diphosphoglucuronic acid trisodium salt has been cited in 8 publications . One of these publications discusses its use as a substrate for glucuronosyltransferases, a major part of phase II metabolism .
Propiedades
IUPAC Name |
trisodium;6-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O18P2.3Na/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25;;;/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXUNWUNTOMVIG-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O)O)O.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N2Na3O18P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657574 | |
| Record name | Uridine 5'-diphosphoglucuronic acid trisodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
646.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Uridine 5'-diphosphoglucuronic acid trisodium salt | |
CAS RN |
63700-19-6 | |
| Record name | Uridine 5'-diphosphoglucuronic acid trisodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-7-[(1R,2R,3R)-3-[Tert-butyl(dimethyl)silyl]oxy-2-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B31302.png)
![(3Ar,4R,5R,6aS)-5-[tert-butyl(dimethyl)silyl]oxy-4-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B31304.png)
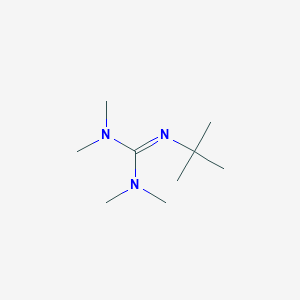
![[(3aR,4R,5R,6aS)-4-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B31306.png)
![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B31309.png)
![(3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B31310.png)
